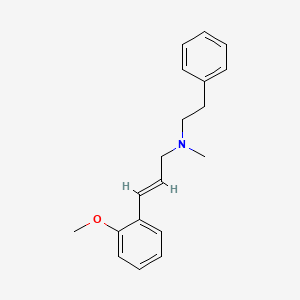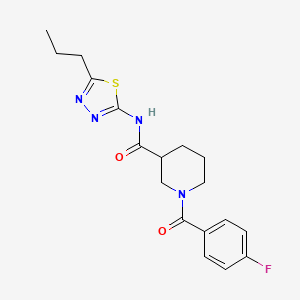
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPP belongs to the class of pyrazole compounds and has been shown to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves its binding to the CB2 receptor, which leads to the activation of various signaling pathways. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide a potential therapeutic agent for various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In addition to its activation of CB2 receptors, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been associated with various physiological effects, including analgesia and anti-inflammatory effects.
实验室实验的优点和局限性
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for the specific activation of this receptor without affecting other receptors. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide also has a long half-life, which allows for prolonged activation of the CB2 receptor. However, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of therapeutics for inflammatory and autoimmune diseases. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, which could be beneficial in the treatment of these diseases. Additionally, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide could be used as a tool to study the role of CB2 receptors in various physiological processes, including inflammation, pain, and immune response. Further research is needed to fully understand the potential applications of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research.
合成方法
The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
科学研究应用
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have potential applications in scientific research. One of the primary uses of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is as a selective agonist for the cannabinoid receptor CB2. CB2 receptors are primarily found in immune cells and have been implicated in various physiological processes, including inflammation and immune response. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to activate CB2 receptors without affecting CB1 receptors, which are primarily found in the central nervous system and are associated with the psychoactive effects of cannabis.
属性
IUPAC Name |
2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-12(16)11-7-8-13-15(11)2/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKHUBFDVAOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)
![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]propanamide](/img/structure/B5440702.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
